sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate
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Overview
Description
Thymidine 5’- (tetrahydrogen triphosphate), sodium salt is a nucleoside triphosphate that plays a crucial role in the synthesis of DNA. It is one of the four nucleoside triphosphates used in the in vivo synthesis of DNA. This compound is essential for DNA replication and repair, making it a vital component in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine 5’- (tetrahydrogen triphosphate), sodium salt can be synthesized through the phosphorylation of thymidine. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
Industrial production of thymidine 5’- (tetrahydrogen triphosphate), sodium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’- (tetrahydrogen triphosphate), sodium salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the thymidine molecule.
Hydrolysis: The cleavage of the triphosphate group under acidic or enzymatic conditions.
Substitution: Replacement of the triphosphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like POCl3 and bases such as pyridine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of thymidine, such as thymidine monophosphate (TMP) and thymidine diphosphate (TDP) .
Scientific Research Applications
Thymidine 5’- (tetrahydrogen triphosphate), sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of DNA and other nucleic acids.
Biology: Essential for DNA replication and repair, making it a key component in cell division and growth.
Medicine: Used in diagnostic assays and as a substrate in polymerase chain reaction (PCR) for DNA amplification.
Industry: Employed in the production of genetically modified organisms and in various biotechnological applications
Mechanism of Action
Thymidine 5’- (tetrahydrogen triphosphate), sodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, providing the necessary thymidine residues for the formation of the DNA double helix. The compound also participates in the repair of damaged DNA by filling in gaps and ensuring the integrity of the genetic material .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine 5’-triphosphate (dATP): Another nucleoside triphosphate used in DNA synthesis.
Deoxyguanosine 5’-triphosphate (dGTP): A nucleoside triphosphate involved in DNA replication.
Deoxycytidine 5’-triphosphate (dCTP): A nucleoside triphosphate essential for DNA synthesis.
Uniqueness
Thymidine 5’- (tetrahydrogen triphosphate), sodium salt is unique in its role as the only nucleoside triphosphate that does not have a corresponding ribonucleoside triphosphate. This is because uridine triphosphate (UTP) is used instead of thymidine’s 5-methylation .
Properties
IUPAC Name |
sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQBKQWNJWENKT-HNPMAXIBSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2NaO14P3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18423-43-3 |
Source
|
Record name | Thymidine 5â?²-triphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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